molecular formula C9H10N4 B13303593 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine

2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13303593
M. Wt: 174.20 g/mol
InChI Key: NZZGVNYVLCAVNS-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is a chemical compound based on the 1,2,3-triazole heterocyclic scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole ring is known for its strong dipole moment, which facilitates hydrogen bonding and dipole-dipole interactions with biological targets, and it demonstrates excellent stability under hydrolytic and redox conditions . It is often utilized as a bioisostere for amide groups or other functional groups in lead compound optimization . Compounds featuring the 1,2,3-triazole core, such as this one, have been investigated for a wide spectrum of pharmacological activities, including potential antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects . The specific substitution pattern of the 2H-1,2,3-triazole isomer with a 3-methylphenyl group at the 2-position and an amine at the 4-position is a key structural feature for researchers exploring structure-activity relationships (SAR). This scaffold's value lies in its versatility as a building block for developing novel bioactive molecules and its potential to modulate various enzymatic processes . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not manufactured for use in diagnostic procedures, therapeutic applications, or personal use.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-(3-methylphenyl)triazol-4-amine

InChI

InChI=1S/C9H10N4/c1-7-3-2-4-8(5-7)13-11-6-9(10)12-13/h2-6H,1H3,(H2,10,12)

InChI Key

NZZGVNYVLCAVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=CC(=N2)N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Step 1: Synthesis of the azide precursor bearing the 3-methylphenyl group. This can be achieved via nucleophilic substitution of a suitable aromatic halide with sodium azide.
  • Step 2: Reaction of the aromatic azide with a terminal alkyne, such as propargylamine or a derivative, in the presence of copper(I) catalysts.
  • Step 3: The reaction typically occurs in polar solvents like tert-butanol/water mixtures or dimethylformamide at room temperature or mildly elevated temperatures (25–60°C).
  • Step 4: The resulting 1,2,3-triazole core is then functionalized at the 4-position with an amino group, often through subsequent nucleophilic substitution or reduction steps.

Reaction Conditions & Purification:

Parameter Typical Conditions Notes
Catalyst Copper(I) salts (e.g., CuI, CuSO₄ with sodium ascorbate) Ensures regioselectivity and high yield
Solvent Tert-butanol/water or DMF Compatible with azide-alkyne cycloaddition
Temperature Room temperature to 60°C Mild conditions favoring selectivity
Purification Crystallization, chromatography Usually straightforward due to high regioselectivity

Diazotization and Cyclization Approach

An alternative route involves diazotization of an aromatic amine followed by cyclization to form the triazole ring, especially suitable when starting from substituted aniline derivatives.

Procedure Overview:

  • Step 1: Diazotization of 3-methyl-aniline using sodium nitrite in acidic conditions.
  • Step 2: Coupling with a suitable hydrazine derivative or amidrazone to form a hydrazone intermediate.
  • Step 3: Cyclization of the hydrazone under basic or thermal conditions to generate the triazole ring.
  • Step 4: Functionalization at the 4-position with amino groups via nucleophilic substitution or reduction.

Reaction Conditions & Notes:

Parameter Typical Conditions Notes
Diazotization NaNO₂, HCl, 0–5°C Ensures selective diazotization
Cyclization Heating or basic medium Promotes ring closure
Purification Recrystallization, chromatography May require careful control to avoid side-products

Multistep Synthesis via Triazole Ring Construction from Aromatic Precursors

Recent patent literature and experimental reports suggest multistep routes involving initial formation of substituted aromatic precursors, followed by cyclization to generate the triazole core.

Representative Process:

  • Step 1: Synthesis of 3-methylphenyl hydrazine or hydrazide derivatives.
  • Step 2: Condensation with suitable nitriles or isocyanates to form intermediate heterocycles.
  • Step 3: Cyclization under oxidative or thermal conditions to form the 1,2,3-triazole ring.
  • Step 4: Functionalization at the 4-position with amino groups through amination reactions.

Reaction Conditions & Purification:

Parameter Conditions Notes
Solvent Ethanol, acetic acid Facilitates cyclization
Temperature 80–120°C Promotes ring closure
Purification Chromatography, recrystallization Ensures purity

Summary of Key Reaction Parameters and Data

Method Starting Materials Catalysts/Reagents Typical Conditions Yield Range Purification Techniques
CuAAC Aromatic azide + terminal alkyne Copper(I) salts, sodium ascorbate Room temp to 60°C 70–95% Crystallization, chromatography
Diazotization Aromatic amine NaNO₂, HCl 0–5°C 50–80% Recrystallization
Multistep Aromatic hydrazides + nitriles Oxidants, acids 80–120°C 40–75% Chromatography

Notes on Scale-Up and Industrial Relevance

While laboratory methods such as CuAAC are well-established and offer high regioselectivity, their scalability requires careful control of reaction parameters and purification steps. Patent literature indicates that large-scale synthesis often involves continuous flow techniques or optimized purification strategies like crystallization and chromatography to ensure product purity and yield.

Chemical Reactions Analysis

Functionalization of the Amine Group

The C4-amine group undergoes nucleophilic substitution and condensation reactions:

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms amide derivatives. For example:

  • Acetylation :
    2 3 Methylphenyl 2H 1 2 3 triazol 4 amine+AcClN Acetylated triazole\text{2 3 Methylphenyl 2H 1 2 3 triazol 4 amine}+\text{AcCl}\rightarrow \text{N Acetylated triazole}

    • Conditions : Pyridine, room temperature, 2–4 hours .

    • Yield : 60–85% .

Alkylation Reactions

Alkyl halides react with the amine to form secondary or tertiary amines:

  • Benzylation :
    2 3 Methylphenyl 2H 1 2 3 triazol 4 amine+Benzyl bromideN Benzyl derivative\text{2 3 Methylphenyl 2H 1 2 3 triazol 4 amine}+\text{Benzyl bromide}\rightarrow \text{N Benzyl derivative}

    • Conditions : K₂CO₃, DMF, 60°C, 6 hours .

    • Yield : 70–78% .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in dipolar cycloadditions and ring-opening transformations:

Huisgen Cycloaddition

The triazole itself can act as a dipolarophile in secondary reactions:

  • Reaction with nitrile oxides yields fused triazolo-isoxazole derivatives .

    • Conditions : Toluene, reflux, 12 hours .

    • Yield : 55–65% .

Ring-Opening with Electrophiles

Strong electrophiles (e.g., alkyl halides) induce ring-opening at the N1–N2 bond:

  • Reaction with methyl iodide forms imidazole derivatives via cleavage of the triazole ring .

    • Conditions : CH₃CN, 80°C, 8 hours .

    • Yield : 40–50% .

Coordination Chemistry and Metal Complexation

The amine and triazole N-atoms serve as ligands for transition metals:

Metal SaltComplex TypeApplicationReference
Cu(II) chlorideSquare-planarAntimicrobial agents
Pd(II) acetateOctahedralCatalysis in cross-coupling

Oxidation of the Amine Group

The C4-amine is oxidized to a nitroso or nitro group under strong oxidizing conditions:

  • H₂O₂/FeCl₃ system : Converts –NH₂ to –NO₂ .

    • Yield : 30–40% (low due to competing ring degradation) .

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole intermediate :

  • Conditions : 50 psi H₂, ethanol, 24 hours .

  • Yield : 50–60% .

Suzuki-Miyaura Cross-Coupling

The 3-methylphenyl group enables palladium-catalyzed cross-coupling with aryl boronic acids:

  • Reaction :

Scientific Research Applications

2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound with a triazole ring and a methylphenyl group, giving it unique chemical properties and potential biological activities. The molecular formula for this compound is C10H12N4C_{10}H_{12}N_4, and its molecular weight is approximately 204.23 g/mol.

Applications

  • 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine is used in pharmaceutical research as an intermediate in synthesizing various drug candidates.
  • This compound is also utilized in agrochemical research for developing new pesticides and herbicides.
  • It serves as a building block in materials science for creating novel polymers and materials with specific properties.

Biological Activities

Research indicates that 2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine exhibits notable biological activities:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Methoxyphenyl)-1H-1,2,3-triazoleMethoxy group on phenylAntimicrobialStronger antifungal properties
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleChlorophenyl substitutionAnticancerBroader spectrum against cancer
5-(3-Methylphenyl)-1H-1,2,4-triazoleMethylphenyl instead of methylAntiviralEnhanced activity against viruses

Each of these compounds showcases distinct biological activities while sharing the triazole moiety. The unique substitution patterns on the phenyl rings contribute significantly to their pharmacological profiles.

Triazoles in General

Triazoles, including 1,2,3-triazoles and 1,2,4-triazoles, are significant in medicinal chemistry and chemical biology, playing roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress . Triazoles can accommodate a broad range of substituents, paving the way for diverse bioactive molecules . Triazoles and their derivatives possess antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazol-4-amine derivatives are heavily influenced by substituents on the phenyl ring and the triazole core. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Triazol-4-amine Derivatives
Compound Name Substituent at 2-Position Key Functional Groups Molecular Formula Molecular Weight
2-(3-Methylphenyl)-2H-1,2,3-triazol-4-amine 3-Methylphenyl -NH₂, -CH₃ (methyl) C₉H₁₀N₄ 174.21 (calc)
N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenyl -NH₂, -Cl (chloro) C₈H₇ClN₄ 210.63 (calc)
5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine 4-Chlorophenyl, benzyl -NH₂, -Cl, -CH₂Ph C₁₅H₁₃ClN₄ 300.75 (calc)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazol-2-yl, 2-nitrophenyl -NH₂, -NO₂ (nitro), benzothiazole C₁₅H₁₀N₆O₂S 362.36 (calc)
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazol-4-amine 2,2,2-Trifluoroethyl -NH₂, -CF₃ (trifluoromethyl) C₄H₅F₃N₄ 178.11 (calc)
Enzyme Inhibition (IDO1)
  • N-(4-Chlorophenyl)-2H-1,2,3-triazol-4-amine (): Exhibits remarkable inhibition of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology, with an IC₅₀ of 0.023 μM. This potency is attributed to the electron-withdrawing chloro group enhancing binding affinity .
  • Comparison : The 3-methylphenyl analog likely has reduced IDO1 inhibition due to the electron-donating methyl group, which may weaken interactions with the enzyme’s active site.
Antimicrobial Activity
  • Thiourea derivatives of 2H-1,2,3-triazol-4-amine (): Derivatives with trifluoromethyl or chloro substituents showed potent activity against Gram-positive bacteria (MIC: 0.5–8 μg/ml) and inhibited Staphylococcus aureus biofilm formation .
  • Comparison : The 3-methylphenyl group may offer moderate antimicrobial activity, but electron-withdrawing groups (e.g., -Cl, -CF₃) generally enhance membrane penetration and target binding.
Antiproliferative Properties
  • Comparison : The 3-methylphenyl analog may lack comparable antiproliferative effects unless conjugated with bioactive moieties (e.g., benzothiazole).

Physicochemical Properties

  • The 3-methylphenyl group enhances lipophilicity compared to unsubstituted phenyl, improving membrane permeability .
  • Stability : Triazole rings are generally stable, but nitro groups () may introduce reactivity under reducing conditions .

Biological Activity

2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

  • Chemical Structure : The compound features a triazole ring with a 3-methylphenyl group attached, contributing to its unique chemical properties and potential biological activities.
  • Molecular Formula : C10H12N4
  • Molecular Weight : Approximately 204.23 g/mol
  • Canonical SMILES : CC1=NN=C(N1)NCC2=CC=CC=C2

Antimicrobial Properties

Research indicates that 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Microbial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans20

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HepG-2 (liver cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

The following table summarizes the IC50 values for these cell lines:

Cell Line IC50 (µM) Reference
HepG-212.22
HCT-11614.16
MCF-714.64

The biological activity of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine is attributed to its interaction with specific molecular targets within biological systems. The triazole ring can form hydrogen bonds and participate in π-stacking interactions, which are crucial for binding to enzymes and proteins involved in critical cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are vital for microbial growth or cancer cell proliferation.
  • Cellular Pathway Interference : It can disrupt signaling pathways that cancer cells rely on for growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against multi-drug resistant strains and found that 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine showed promising results compared to traditional antibiotics.
    "The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting it could be a valuable addition to our antimicrobial arsenal."
  • Cancer Cell Proliferation : In vitro studies on HepG-2 cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
    "The induction of apoptosis was confirmed through flow cytometry analysis, indicating that this compound effectively triggers programmed cell death in liver cancer cells."

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the optimal synthetic routes for preparing 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine, and how is purity ensured? A: Synthesis typically involves cyclization reactions between hydrazine derivatives and carbonyl compounds or azides under controlled conditions (e.g., reflux in acetonitrile with catalysts). For example, analogous triazoles are synthesized via cyclocondensation of precursors, requiring precise temperature control (70–90°C) and solvent selection (e.g., ethanol or DMF) to maximize yield . Purity is verified using thin-layer chromatography (TLC) and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry). NMR is critical for confirming regioselectivity of the triazole ring and substituent positions .

Structural Elucidation Q: Which analytical methods are essential for determining the molecular structure of this compound? A: X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL and WinGX refine crystallographic data to resolve bond lengths, angles, and anisotropic displacement parameters. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) identifies coupling patterns and spatial interactions between protons and carbons, particularly for distinguishing between 1,2,3-triazole isomers .

Physicochemical Properties Q: What key physicochemical properties should be characterized for this compound in early-stage research? A: Essential properties include solubility (in polar/nonpolar solvents), melting point, and stability under varying pH/temperature. For example, triazole derivatives often exhibit moderate aqueous solubility but improved solubility in DMSO or ethanol, which is critical for biological assays. Stability studies (e.g., via accelerated degradation tests) assess susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Biological Activity and Mechanisms Q: What evidence supports the anticancer potential of 2-(3-methylphenyl)-2H-1,2,3-triazol-4-amine, and how are mechanistic insights obtained? A: Analogous triazoles demonstrate antiproliferative effects against cancer cell lines (e.g., IC₅₀ values of 8.3–12.0 µM for HeLa and MCF-7 cells) . Mechanistic studies use molecular docking to predict binding affinities for targets like topoisomerase IV or kinases involved in apoptosis. In vitro assays (e.g., flow cytometry for cell cycle arrest) validate these interactions .

Antimicrobial Efficacy and Biofilm Inhibition Q: How does this compound perform against antibiotic-resistant bacterial strains, and what methodologies quantify biofilm disruption? A: Triazole derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 0.5 µg/mL . Biofilm inhibition is assessed via crystal violet staining or confocal microscopy to measure biomass reduction. Synergy studies with standard antibiotics (e.g., checkerboard assays) evaluate combinatorial effects .

Data Contradictions in Reactivity Studies Q: How can researchers resolve discrepancies in reported reactivity patterns of triazole derivatives? A: Contradictions often arise from substituent effects or reaction conditions. For example, electron-withdrawing groups on the phenyl ring may alter cyclization kinetics. Systematic variation of catalysts (e.g., Cu(I) vs. Ru(II)) and solvents, paired with DFT calculations, can clarify reaction pathways . Reproducibility is enhanced by detailed reporting of reaction parameters (e.g., microwave vs. conventional heating) .

Computational Modeling for Target Identification Q: What computational approaches are used to predict biological targets for this compound? A: Molecular dynamics simulations and pharmacophore modeling identify potential enzyme targets (e.g., indoleamine 2,3-dioxygenase for immunomodulation). Docking software (AutoDock, Schrödinger) prioritizes candidates based on binding energy and pose validation via crystallographic data .

Synthetic Optimization for Scale-Up Q: What strategies improve yield and scalability while minimizing hazardous byproducts? A: Green chemistry approaches, such as using water as a solvent or microwave-assisted synthesis, reduce reaction times and waste. For example, diazotization-cyclization sequences optimized with biodegradable catalysts (e.g., β-cyclodextrin) enhance atom economy . Process analytical technology (PAT) monitors reactions in real-time to adjust parameters dynamically .

Methodological Notes

  • Contradictory Data : Differences in biological activity (e.g., IC₅₀ variability) may stem from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols across labs using guidelines like OECD TG 432 .
  • Advanced Tools : Use SHELX for crystallography , PyMol for visualization, and GAUSSIAN for DFT calculations to ensure reproducibility .

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